Specific Scientific Field: The specific scientific field of this application is Material Science, specifically within the subfield of Organic Semiconductor Materials.
Summary of the Application: “5-Amino-3-methylthiophene-2,4-dicarbonitrile” is used in the synthesis of high-performance organic semiconductor materials. These materials are used in the manufacture of organic solar cells and organic field-effect transistors .
Specific Scientific Field: The specific scientific field of this application is Biomedical Engineering, specifically within the subfield of Biomedical Imaging and Photodynamic Therapy.
Summary of the Application: “5-Amino-3-methylthiophene-2,4-dicarbonitrile” is used in the synthesis of a new AIE (Aggregation-Induced Emission) active Schiff base, which can be easily encapsulated by Pluronic F-127 to form uniform nanoparticles . These nanoparticles can be used for in vivo bioimaging and photodynamic therapy .
5-Amino-3-methylthiophene-2,4-dicarbonitrile is an organic compound characterized by the molecular formula C7H5N3S. This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features amino and nitrile functional groups. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The biological activity of 5-Amino-3-methylthiophene-2,4-dicarbonitrile is primarily linked to its interaction with biological systems. The compound may influence various biochemical pathways by interacting with enzymes or receptors due to the presence of its amino and nitrile groups. These functional groups can facilitate hydrogen bonding and participate in nucleophilic or electrophilic interactions, potentially leading to diverse pharmacological effects.
The synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile typically involves reacting 3-methylthiophene-2,4-dicarbonitrile with ammonia or an amine under suitable conditions. This reaction can be optimized for yield and purity through the use of catalysts and controlled environments. While detailed industrial production methods are not extensively documented, large-scale synthesis would likely focus on maximizing efficiency and minimizing byproducts .
5-Amino-3-methylthiophene-2,4-dicarbonitrile has several applications across different fields:
Interaction studies involving 5-Amino-3-methylthiophene-2,4-dicarbonitrile focus on understanding how this compound interacts with biological targets at the molecular level. These studies help elucidate its mechanism of action in biological systems, which may involve modulation of enzymatic activity or receptor binding. Such insights are crucial for developing therapeutic agents based on this compound.
Several compounds share structural similarities with 5-Amino-3-methylthiophene-2,4-dicarbonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-Aminothiophene-2-carbonitrile | C6H4N2S | 0.70 |
| 3-Methylthiophene-2,4-dicarbonitrile | C7H6N2S | 0.80 |
| 2-Aminothiophene-3-carbonitrile | C6H6N2S | 0.80 |
| Benzo[b]thiophene-3-carbonitrile | C9H6N2S | 0.62 |
5-Amino-3-methylthiophene-2,4-dicarbonitrile is unique due to its specific combination of amino and nitrile functional groups on a thiophene ring. This structural arrangement provides distinct reactivity patterns and potential for diverse applications compared to its analogs, making it particularly valuable in both synthetic chemistry and biological research .
Irritant